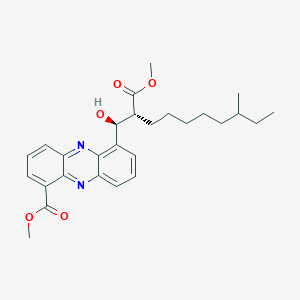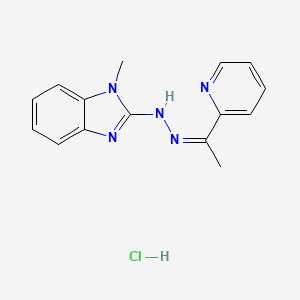![molecular formula C8H18Cl2N2 B1487336 8-Etil-3,8-diazabiciclo[3.2.1]octano dihidrocloruro CAS No. 101724-47-4](/img/structure/B1487336.png)
8-Etil-3,8-diazabiciclo[3.2.1]octano dihidrocloruro
Descripción general
Descripción
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, displays a wide array of interesting biological activities . The compound “8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride” is a derivative of this scaffold .
Synthesis Analysis
Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane scaffold in a stereoselective manner has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of “8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride” is derived from the 8-azabicyclo[3.2.1]octane scaffold . The InChI code for the related compound “3,8-diazabicyclo[3.2.1]octane dihydrochloride” is1S/C6H12N2.2ClH/c1-2-6-4-7-3-5(1)8-6;;/h5-8H,1-4H2;2*1H . Chemical Reactions Analysis
The stereochemical control in the synthesis of the 8-azabicyclo[3.2.1]octane scaffold is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Aplicaciones Científicas De Investigación
Síntesis de alcaloides tropánicos
El andamio 8-azabiciclo[3.2.1]octano es un componente crucial en la familia de alcaloides tropánicos, conocidos por sus diversas actividades biológicas . El compuesto en cuestión, 8-Etil-3,8-diazabiciclo[3.2.1]octano dihidrocloruro, sirve como punto de partida para la síntesis estereoespecífica de estos alcaloides. Los investigadores han desarrollado metodologías para controlar la estereoquímica durante la formación del andamio bicíclico, lo cual es esencial para la actividad biológica de los compuestos resultantes .
Catálisis
En el campo de la catálisis, este compuesto exhibe propiedades únicas que facilitan diversas reacciones. Su estructura permite el desarrollo de nuevos métodos catalíticos, mejorando potencialmente la eficiencia y la selectividad en las transformaciones químicas. Esto puede llevar a avances en la síntesis de moléculas complejas con aplicaciones en ciencia de materiales y farmacéutica.
Síntesis orgánica
La estructura del compuesto es ventajosa para la síntesis orgánica, particularmente en la construcción de arquitecturas moleculares complejas. Se puede usar para introducir quiralidad o como un bloque de construcción para moléculas más grandes e intrincadas. Su papel en la síntesis orgánica es fundamental para crear nuevos compuestos con aplicaciones potenciales en el desarrollo de fármacos y la ciencia de materiales.
Descubrimiento de fármacos
En el descubrimiento de fármacos, la estructura bicíclica del this compound es valiosa para el diseño de nuevos fármacos. Su capacidad de unirse a diversos objetivos biológicos se puede explotar para desarrollar nuevos agentes terapéuticos. La versatilidad del compuesto en la síntesis de fármacos lo convierte en una herramienta significativa para los químicos medicinales.
Formación estereocontrolada
La formación estereocontrolada del andamio bicíclico es un aspecto crítico de la investigación que involucra este compuesto. Lograr la estereoquímica deseada es vital para la actividad biológica de las moléculas sintetizadas. Los investigadores se centran en métodos enantioselectivos para garantizar la disposición espacial correcta de los átomos, lo cual es crucial para la eficacia de los agentes farmacéuticos .
Procesos de desimetrización
Las estrategias de desimetrización que comienzan con derivados de tropinona aquirales son otra área de aplicación. Estas metodologías permiten la creación de centros quirales en moléculas que inicialmente eran simétricas. Este proceso es esencial para la síntesis de compuestos enantioméricamente puros, que tienen implicaciones significativas en la industria farmacéutica .
Mecanismo De Acción
Target of Action
The primary target of 8-Ethyl-3,8-diazabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is the core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 8-Ethyl-3,8-diazabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a manner that leads to various biological activities .
Biochemical Pathways
The biochemical pathways affected by 8-Ethyl-3,8-diazabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
The specific molecular and cellular effects of 8-Ethyl-3,8-diazabicyclo[32Compounds with a similar structure have been shown to exhibit nematicidal activities .
Análisis Bioquímico
Biochemical Properties
8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production . Additionally, it has been observed to impact cell signaling pathways, potentially altering cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can affect the activity of enzymes involved in energy production, leading to changes in the levels of key metabolites . These interactions highlight the compound’s potential to modulate metabolic processes and its importance in biochemical research.
Transport and Distribution
The transport and distribution of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride within cells and tissues are essential for its activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within cells can influence its activity and function . Studies have shown that this compound can accumulate in specific cellular compartments, affecting its overall distribution and impact on cellular processes .
Subcellular Localization
The subcellular localization of 8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a critical factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
Propiedades
IUPAC Name |
8-ethyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-10-7-3-4-8(10)6-9-5-7;;/h7-9H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJRTSDUBXJDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCC1CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester](/img/structure/B1487254.png)

![3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487257.png)

![3-(2,2-Difluoropropoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1487261.png)
![[(2-Methylsulfonyl)phenyl]benzoic acid](/img/structure/B1487262.png)



![5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487270.png)
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1-sulfonamide](/img/structure/B1487272.png)


